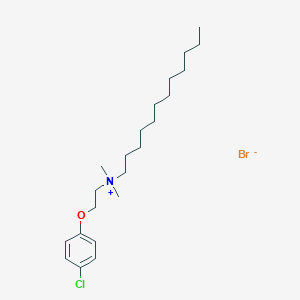
3,6,9,12-Tetraoxaicosan-1-ol
Übersicht
Beschreibung
(Hydroxyethyloxy)Tri(Ethyloxy)Octane is a synthetic organic compound belonging to the class of polyethylene glycols. It is composed of a hydroxyethyloxy group followed by a triethyloxy group and an octane group. This compound is a colorless liquid with a mild odor and is insoluble in water .
Wissenschaftliche Forschungsanwendungen
(Hydroxyethoxy)Tri(Ethoxy)Octan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Lösungsmittel und Reagenz in der organischen Synthese und Polymerchemie verwendet.
Biologie: Wird in der Untersuchung von Membranproteinen und ihren Wechselwirkungen eingesetzt.
Medizin: Aufgrund seiner Biokompatibilität wird es auf sein potenzielles Einsatzgebiet in der Wirkstoffabgabe untersucht.
Industrie: Wird bei der Herstellung von Tensiden, Schmiermitteln und Klebstoffen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von (Hydroxyethoxy)Tri(Ethoxy)Octan beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es mit Membranproteinen interagieren und deren Struktur und Funktion verändern. Die Verbindung kann auch als Tensid wirken, die Oberflächenspannung reduzieren und die Löslichkeit hydrophober Moleküle verbessern .
Ähnliche Verbindungen:
Polyethylenglykol: Ähnliche Struktur, jedoch mit unterschiedlichen Kettenlängen.
Polypropylenglykol: Ähnliche Funktion, jedoch mit unterschiedlichen chemischen Eigenschaften.
Ethylenglykol: Eine einfachere Verbindung mit weniger Ethoxygruppen.
Einzigartigkeit: (Hydroxyethoxy)Tri(Ethoxy)Octan ist aufgrund seiner spezifischen Kombination von Hydroxyethoxy- und Triethoxygruppen einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen. Seine Fähigkeit, verschiedene Arten von chemischen Reaktionen einzugehen, und seine Anwendungen in verschiedenen Bereichen machen es zu einer vielseitigen Verbindung .
Wirkmechanismus
Target of Action
It’s known that this compound can be used as an excipient , which means it can help enhance the solubility, absorption, and bioavailability of other active pharmaceutical ingredients.
Mode of Action
As an excipient, it likely interacts with other compounds to improve their pharmacological properties .
Pharmacokinetics
It’s known that this compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
As an excipient, it likely enhances the effectiveness of other active pharmaceutical ingredients .
Action Environment
It’s known that this compound should be stored in a sealed container in a dry environment, under -20°c .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Hydroxyethyloxy)Tri(Ethyloxy)Octane involves the reaction of octanol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of octanol, forming the desired compound. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-2 atmospheres .
Industrial Production Methods: Industrial production of (Hydroxyethyloxy)Tri(Ethyloxy)Octane follows a similar synthetic route as described above. The process is carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Arten von Reaktionen: (Hydroxyethoxy)Tri(Ethoxy)Octan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid in Alkohole umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium bei Raumtemperatur.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether bei niedrigen Temperaturen.
Substitution: Natriumiodid in Aceton bei Rückflusstemperatur.
Hauptprodukte:
Oxidation: Aldehyde oder Carbonsäuren.
Reduktion: Alkohole.
Substitution: Halogenide oder Amine.
Vergleich Mit ähnlichen Verbindungen
Polyethylene Glycol: Similar in structure but with varying chain lengths.
Polypropylene Glycol: Similar in function but with different chemical properties.
Ethylene Glycol: A simpler compound with fewer ethoxy groups.
Uniqueness: (Hydroxyethyloxy)Tri(Ethyloxy)Octane is unique due to its specific combination of hydroxyethyloxy and triethyloxy groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a versatile compound .
Eigenschaften
IUPAC Name |
2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOZZFHAVXYAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066479 | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19327-39-0 | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19327-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)

![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)







